molecular formula C24H27N3OS B2891733 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide CAS No. 946244-09-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide

Cat. No.: B2891733
CAS No.: 946244-09-3
M. Wt: 405.56
InChI Key: XDNWYGQOOHIFDR-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide (hereafter referred to as the target compound) is a synthetic molecule featuring a thiophene-2-carboxamide core linked to a 1,2,3,4-tetrahydroisoquinoline moiety and a 4-(dimethylamino)phenyl group.

The compound’s uniqueness lies in its hybrid architecture:

  • Thiophene-2-carboxamide: A common pharmacophore in bioactive molecules, known for modulating electronic properties and hydrogen-bonding interactions .
  • 1,2,3,4-Tetrahydroisoquinoline: A scaffold prevalent in orexin receptor antagonists and other CNS-active agents .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-26(2)21-11-9-19(10-12-21)22(16-25-24(28)23-8-5-15-29-23)27-14-13-18-6-3-4-7-20(18)17-27/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNWYGQOOHIFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with the amine precursor, which contains the dimethylamino and tetrahydroisoquinoline groups, under basic conditions to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound shares the thiophene carboxamide group with compounds in and but differs in the tetrahydroisoquinoline and dimethylamino substituents .
  • Synthesis of analogs with polar groups (e.g., nitro in T-IV-H , hydroxy in 9c ) often yields lower-melting solids, whereas the dimethylamino group may enhance solubility in aqueous media .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Source) Melting Point (°C) Solubility Trends Key Functional Groups
Target Compound N/A Likely moderate (polarity from dimethylamino) Thiophene carboxamide, tertiary amine
N-(2-Nitrophenyl)thiophene-2-carboxamide (9) 397 K (124°C) Low (nitro group) Nitro, thiophene carboxamide
T-IV-C (3) 132°C Moderate (hydroxy group) Hydroxy, acryloyl
Compound 51 (4) White solid Low (isopropyl) Benzyl, acetamide
9d (5) White viscous High (dimethylamino) Dimethylamino, hydroxy

Key Observations :

  • The dimethylamino group in the target compound likely improves solubility compared to nitro () or isopropyl () analogs, similar to compound 9d in .
  • Thiophene carboxamides with acryloyl linkers () exhibit lower melting points (132°C for T-IV-C) due to flexible chains, whereas rigid tetrahydroisoquinoline analogs may have higher thermal stability .

Q & A

Q. What strategies are recommended for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Stepwise optimization : Focus on critical intermediates, such as the tetrahydroisoquinoline and dimethylaminophenyl moieties, by adjusting reaction time, temperature, and stoichiometry. For example, highlights the importance of controlling solvent choice (e.g., dimethylformamide) and reflux conditions for similar carboxamide derivatives .
  • Catalyst selection : Use palladium or copper catalysts for coupling reactions, as demonstrated in thiophene-carboxamide syntheses (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity products. emphasizes HPLC monitoring for purity validation .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of key groups (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, thiophene ring protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H]+ ion for C24_{24}H27_{27}N3_3OS: ~422.19 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing, particularly if the compound exhibits polymorphism .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., acetylcholinesterase or kinase targets) with IC50_{50} determination via dose-response curves .
  • Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
  • Protein-ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound's pharmacological profile?

Methodological Answer:

  • Core modifications : Replace the tetrahydroisoquinoline moiety with piperazine () or quinazolinone () to assess effects on target selectivity .
  • Functional group tuning : Substitute the dimethylamino group with fluorinated or sulfonamide groups to improve metabolic stability (see for fluorophenyl analogs) .
  • Bioisosteric replacements : Replace the thiophene ring with furan or oxadiazole () and evaluate changes in potency and solubility .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line passage number, serum concentration) to minimize variability. notes discrepancies in IC50_{50} values due to differing ATP concentrations in kinase assays .
  • Off-target profiling : Use proteome-wide screens (e.g., kinome or GPCR panels) to identify non-specific interactions that may explain divergent results .
  • Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to contextualize in vivo efficacy disparities .

Q. How can computational methods guide target validation and mechanism of action studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in homology models (e.g., dopamine receptors or tubulin) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • Pharmacophore modeling : Generate 3D pharmacophores based on active analogs () to prioritize synthetic targets .

Q. What strategies mitigate toxicity risks during preclinical development?

Methodological Answer:

  • In vitro toxicity screening : Use hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity. recommends LD50_{50} determination in zebrafish embryos for acute toxicity .
  • Reactive metabolite detection : Incubate with liver microsomes and trap electrophilic intermediates using glutathione or cyanide .
  • hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac liability, critical for compounds with basic amines .

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